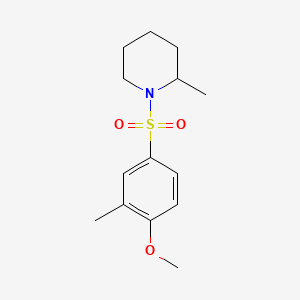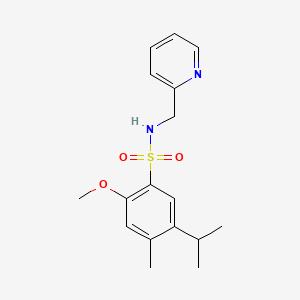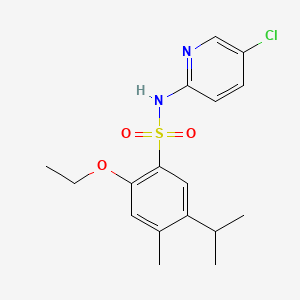![molecular formula C10H12BrCl2NO4S B603086 Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine CAS No. 1246822-37-6](/img/structure/B603086.png)
Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine is a complex organic compound that features a benzene ring substituted with bromine, chlorine, and sulfonamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine typically involves multiple steps, including electrophilic aromatic substitution reactions. The process begins with the bromination and chlorination of benzene to introduce the bromine and chlorine substituents. This is followed by the sulfonation of the benzene ring to introduce the sulfonamide group. The final step involves the reaction of the sulfonamide with 2-hydroxyethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the sulfonamide group can produce primary or secondary amines.
科学研究应用
Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis to introduce sulfonamide groups into other compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This can disrupt metabolic pathways and lead to antimicrobial effects.
相似化合物的比较
Similar Compounds
4-bromo-2,6-dichloroaniline: Similar in structure but lacks the sulfonamide and hydroxyethyl groups.
4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Contains bromine and chlorine substituents but has different functional groups.
Uniqueness
The uniqueness of Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine lies in its combination of bromine, chlorine, sulfonamide, and hydroxyethyl groups
属性
CAS 编号 |
1246822-37-6 |
|---|---|
分子式 |
C10H12BrCl2NO4S |
分子量 |
393.1g/mol |
IUPAC 名称 |
4-bromo-2,5-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H12BrCl2NO4S/c11-7-5-9(13)10(6-8(7)12)19(17,18)14(1-3-15)2-4-16/h5-6,15-16H,1-4H2 |
InChI 键 |
PMZQPOKVLCCYRY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)S(=O)(=O)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B603005.png)

amine](/img/structure/B603007.png)
![(2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B603008.png)
![1-[(4-butoxy-3-isopropylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B603010.png)

amine](/img/structure/B603014.png)

![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-pyridylmethyl)amine](/img/structure/B603017.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603019.png)
![1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B603021.png)


![Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603025.png)
